Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate
Description
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)acetate (CAS: 145060-76-0, Molecular Formula: C₁₀H₁₉NO₄, MW: 217.26 g/mol) is a protected amino acid ester widely employed in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amine functionality, enabling selective reactions at other sites. Its ethyl ester moiety enhances solubility in organic solvents, facilitating purification and subsequent transformations. This compound is synthesized via Boc protection of ethyl 2-(methylamino)acetate using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions .
Properties
IUPAC Name |
ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7-11(5)9(13)15-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMICRGOFIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450918 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145060-76-0 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: Produces ethyl 2-(methylamino)acetate and tert-butanol.
Deprotection: Yields 2-(methylamino)acetic acid.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Table 1: Comparative Data for Ethyl 2-(tert-Butoxycarbonyl(methyl)amino)acetate and Analogs
Structural and Functional Differences
Ester Group Variations: The ethyl ester in the target compound (C₁₀H₁₉NO₄) offers higher lipophilicity compared to the methyl ester analog (C₉H₁₇NO₄), influencing solubility and hydrolysis rates. Methyl esters are typically more reactive under basic hydrolysis conditions . Replacement of the methylamine with a pyridinyl-Boc group (CAS 408365-87-7) introduces aromaticity and electronic effects, enhancing interactions in enzyme-binding pockets .
Boc Protection Scope: The primary amine in Ethyl 2-((tert-butoxycarbonyl)amino)acetate (CAS 31954-27-5) is more nucleophilic than the secondary methylamine in the target compound, leading to differences in deprotection kinetics and side-reaction profiles .
Synthetic Flexibility :
Physicochemical Properties
- Solubility: The target compound is soluble in chloroform, methanol, and DMSO, while pyridinyl analogs exhibit reduced solubility in non-polar solvents due to aromaticity .
- Stability : Boc-protected methylamines (e.g., CAS 145060-76-0) are stable under acidic conditions but susceptible to trifluoroacetic acid (TFA)-mediated deprotection .
Biological Activity
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)acetate is a synthetic compound that has garnered interest in various fields of biological research, particularly due to its structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Properties
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)acetate features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines. The compound's molecular formula is , with a molecular weight of approximately 199.27 g/mol. Its structure allows for various modifications, making it a versatile building block in medicinal chemistry.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of Ethyl 2-(tert-butoxycarbonyl(methyl)amino)acetate, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities:
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Ethyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C10H19N1O3 | Not specified | Potential antiproliferative agent |
| Ethyl 2-((tert-butoxycarbonyl)(2-cyanoethyl)amino)acetate | C12H20N2O3 | 1.1 - 4.7 | Anticancer activity against HeLa and other cell lines |
| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C9H17N1O3 | Not specified | Related structure; potential for similar activity |
Anticancer Activity
A study on new antiproliferative agents containing similar structures revealed that compounds with the cyano group exhibited significant inhibitory effects on cancer cell lines such as HeLa and L1210. The most active derivatives showed IC50 values as low as 1.1 μM, indicating strong potential for therapeutic applications .
Mechanistic Insights
Molecular docking studies have confirmed that these compounds bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This mechanism underlines their potential use as chemotherapeutic agents targeting rapidly dividing cells .
Q & A
Q. How can I optimize the synthesis of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate to improve yield and purity?
- Methodological Answer : The synthesis typically involves Boc-protection of methylaminoacetic acid derivatives. A common approach is reacting ethyl 2-(methylamino)acetate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C to room temperature . To optimize yield:
- Use a 10–20% molar excess of Boc₂O to ensure complete reaction.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
- Purify via liquid-liquid extraction (water/DCM) and concentrate under reduced pressure. Yield improvements (~90%) are achievable with strict anhydrous conditions and inert atmosphere .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 1.43 ppm (s, 9H, tert-butyl group).
- δ 4.16 ppm (q, 2H, ethyl ester -OCH₂CH₃).
- δ 3.30–3.50 ppm (m, 2H, -NCH₂COO-) .
- 13C NMR : Peaks at δ 170–172 ppm (ester C=O), δ 155 ppm (Boc C=O), and δ 80 ppm (tert-butyl quaternary carbon) confirm the structure .
- HRMS : Calculate [M+H]⁺ for C₁₀H₁₉NO₄ (217.1314) to validate molecular weight .
Q. How does the tert-butoxycarbonyl group influence the compound’s stability during storage?
- Methodological Answer : The Boc group is acid-labile but stable under basic and neutral conditions. Store the compound at 2–8°C in anhydrous DCM or under nitrogen to prevent hydrolysis. Avoid prolonged exposure to moisture, which can lead to partial deprotection (evidenced by NMR peaks at δ 1.25 ppm for tert-butyl decomposition) .
Q. What strategies prevent premature deprotection of the Boc group in peptide synthesis applications?
- Methodological Answer :
- Use mild acidic conditions (e.g., 10% trifluoroacetic acid in DCM) for Boc removal, as stronger acids (e.g., HCl) may hydrolyze the ethyl ester.
- Monitor deprotection via loss of tert-butyl signals in ¹H NMR .
Advanced Research Questions
Q. How can conflicting NMR data between synthesized batches be resolved?
- Methodological Answer : Discrepancies may arise from residual solvents, diastereomers, or incomplete Boc protection. To troubleshoot:
- Compare spectra with literature (e.g., δ 4.16 ppm for ethyl ester in vs. δ 4.20 ppm in impure batches).
- Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure product.
- Use HSQC or DEPT-135 NMR to distinguish overlapping signals from impurities .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The ethyl ester’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines in peptide coupling). The Boc group sterically shields the adjacent methylamino group, reducing undesired side reactions. Kinetic studies using DFT calculations can model transition states for substitution pathways .
Q. How does orthogonal protection with Boc interact with other groups in multi-step syntheses?
- Methodological Answer : Boc is orthogonal to acid-stable groups (e.g., benzyl, Fmoc). For example, in , Boc and benzyl ether groups coexist during esterification. Post-Boc removal (via TFA), benzyl groups remain intact for subsequent steps. Validate compatibility via LC-MS to detect cross-deprotection .
Q. What analytical methods detect trace decomposition products after prolonged storage?
- Methodological Answer :
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water) to separate hydrolyzed products (e.g., 2-(methylamino)acetic acid, Rt ~2.5 min).
- LC-MS : Monitor for [M+H]⁺ 188.1 (de-esterified product) and 132.1 (fully deprotected glycine derivative) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
